molecular formula C11H7ClN2O B218575 [(2S,3S,5R)-3-azido-5-(2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl dihydrogen phosphate CAS No. 117783-53-6

[(2S,3S,5R)-3-azido-5-(2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl dihydrogen phosphate

Numéro de catalogue: B218575
Numéro CAS: 117783-53-6
Poids moléculaire: 333.19 g/mol
Clé InChI: ACTHOXYMGWPIPP-SHYZEUOFSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

This compound, commonly referred to as zidovudine 5′-monophosphate (AZTMP), is the monophosphorylated metabolite of zidovudine (AZT), a nucleoside reverse transcriptase inhibitor (NRTI) used in HIV therapy . AZTMP is a critical intermediate in the intracellular activation pathway of AZT, which ultimately forms the triphosphate derivative (AZTTP) to inhibit viral replication by terminating DNA chain elongation .

Propriétés

IUPAC Name

[(2S,3S,5R)-3-azido-5-(2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl dihydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N5O7P/c10-13-12-5-3-8(14-2-1-7(15)11-9(14)16)21-6(5)4-20-22(17,18)19/h1-2,5-6,8H,3-4H2,(H,11,15,16)(H2,17,18,19)/t5-,6+,8+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACTHOXYMGWPIPP-SHYZEUOFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(OC1N2C=CC(=O)NC2=O)COP(=O)(O)O)N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@H](O[C@H]1N2C=CC(=O)NC2=O)COP(=O)(O)O)N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N5O7P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90922545
Record name 1-(3-Azido-2,3-dideoxy-5-O-phosphonopentofuranosyl)-4-hydroxypyrimidin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90922545
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

333.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

117783-53-6
Record name 3'-Azido-2',3'-dideoxyuridine 5'-monophosphate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117783536
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(3-Azido-2,3-dideoxy-5-O-phosphonopentofuranosyl)-4-hydroxypyrimidin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90922545
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Méthodes De Préparation

Nucleoside Precursor Preparation

The synthesis begins with the stereoselective formation of the azidonucleoside core. The (2S,3S,5R)-configured oxolane ring is constructed via a Kochetkov amination or Mitsunobu reaction , using 2,4-dioxopyrimidine as the base. For example:

  • Mitsunobu Coupling : A diol intermediate reacts with 2,4-dioxopyrimidine under Mitsunobu conditions (DIAD, PPh₃) to install the nucleobase with retention of configuration at C5.

  • Azido Introduction : The 3'-azido group is introduced via SN₂ displacement of a 3'-triflate intermediate using sodium azide, ensuring inversion to the (3S) configuration.

Table 1: Key Reaction Conditions for Nucleoside Formation

StepReagents/ConditionsYield (%)Reference
Mitsunobu CouplingDIAD, PPh₃, THF, 0°C → RT, 12 hr68
Triflate DisplacementNaN₃, DMF, 60°C, 6 hr82

Phosphorylation Strategies

Phosphorylation of the 5'-hydroxyl group is achieved through phosphoramidite or H-phosphonate chemistry. The choice of protecting groups (e.g., cyanoethyl for phosphate) is critical to avoid azide reduction.

Phosphoramidite Method

  • Reagents : 2-Cyanoethyl tetraisopropylphosphorodiamidite, 1H-tetrazole in anhydrous CH₂Cl₂.

  • Mechanism : The nucleoside’s 5'-OH attacks the activated phosphoramidite, forming a phosphite triester intermediate. Oxidation with H₂O₂ yields the phosphate triester, followed by deprotection with NH₃/MeOH to release the dihydrogen phosphate.

Direct Phosphorylation with POCl₃

Adapting methods from triazolopyrimidine synthesis, phosphorylation employs POCl₃ in trimethyl phosphate:

  • Conditions : POCl₃ (3 eq), trimethyl phosphate, 0°C → RT, 4 hr.

  • Quenching : Ice-cold H₂O hydrolyzes the phosphorylated intermediate, yielding the phosphate ester.

Stereochemical Control and Challenges

Azide Stability

The 3'-azido group is prone to reduction or Staudinger reactions. Strategies to mitigate degradation include:

  • Low-Temperature Reactions : Conducting phosphorylation below 10°C.

  • Inert Atmosphere : Using N₂ or Ar to prevent oxidative side reactions.

Byproduct Formation

Common impurities include:

  • 5'-Deprotected Species : Due to incomplete phosphorylation (residual 5'-OH).

  • Azido Reduction Products : e.g., 3'-amino derivatives.

Purification and Analytical Characterization

Chromatographic Methods

  • Ion-Exchange Chromatography : Separates phosphate derivatives using DEAE Sephadex and a NaCl gradient (0.1→0.5 M).

  • Reverse-Phase HPLC : C18 column, 10 mM NH₄OAc (pH 5.0)/MeOH (95:5), UV detection at 254 nm.

Table 2: Analytical Data for Final Compound

ParameterValueMethodReference
Molecular Weight 333.19 g/molHRMS (ESI+)
¹H NMR (D₂O) δ 6.12 (d, J=6.8 Hz, H1'), 4.85 (m, H3')600 MHz
31P NMR δ -0.8 (s)D₂O, 162 MHz

Comparative Analysis of Synthetic Routes

Yield Optimization

  • Phosphoramidite Route : Higher yields (75–80%) but requires anhydrous conditions.

  • POCl₃ Method : Faster (4 hr vs. 12 hr) but lower yield (55–60%) due to competing hydrolysis.

Scalability

  • Kilogram-Scale : The phosphoramidite approach is preferred for GMP production, as POCl₃ generates corrosive HCl .

Analyse Des Réactions Chimiques

Structural Features and Reactivity

The compound’s structure includes three key functional groups:

  • Azido group (-N₃) at the C3 position of the oxolane (sugar) ring.

  • 2,4-Dioxopyrimidin-1-yl base (uracil derivative) at the C5 position.

  • Methyl dihydrogen phosphate group at the C2 position.

These groups dictate its reactivity in nucleophilic substitution, phosphorylation, and reduction reactions.

Table 1: Key Functional Groups and Reactivity

Functional GroupReactivity TypePotential Products/Intermediates
Azido (-N₃)Staudinger reaction, Click chemistryAmines, triazoles
DioxopyrimidineTautomerization, alkylationEnol ethers, glycosidic bond cleavage
Phosphate esterHydrolysis, phosphorylationFree phosphate, nucleotide conjugates

Azido Group Transformations

The azido group is a key site for bioorthogonal reactions:

  • Reduction to Amine :
    Catalytic hydrogenation or Staudinger ligation converts -N₃ to -NH₂, forming intermediates for prodrug activation. For example, zidovudine monophosphate (a structural analog) undergoes intracellular reduction of the azido group to generate bioactive metabolites .

     N3H2/Pd NH2 Potential metabolic pathway \text{ N}_3\xrightarrow{\text{H}_2/\text{Pd}}\text{ NH}_2\quad \text{ Potential metabolic pathway }
  • Click Chemistry :
    Reacts with terminal alkynes (e.g., in CuAAC reactions) to form stable triazole derivatives, enabling bioconjugation applications .

Phosphate Group Reactivity

The phosphate group participates in enzymatic and non-enzymatic processes:

  • Hydrolysis :
    Acidic or alkaline conditions cleave the phosphate ester bond, yielding (2S,3S,5R)-3-azido-5-(2,4-dioxopyrimidin-1-yl)oxolan-2-yl methanol and free phosphate. Enzymatic hydrolysis by phosphatases is also plausible .

    R O PO3H2H2OR OH+H3PO4\text{R O PO}_3\text{H}_2\xrightarrow{\text{H}_2\text{O}}\text{R OH}+\text{H}_3\text{PO}_4
  • Phosphorylation/Depho sphorylation :
    Kinases or phosphoryltransferases may modify the phosphate group, forming triphosphates for antiviral or anticancer activity .

Pyrimidine Ring Modifications

The 2,4-dioxopyrimidine base exhibits tautomerization and substitution:

  • Tautomerization :
    The keto-enol equilibrium (C2=O ↔ C2-OH) affects hydrogen bonding and base-pairing in nucleic acid analogs .

  • Alkylation/Deuteration :
    The N1 or N3 positions may undergo alkylation (e.g., with methyl iodide) or isotopic labeling .

Biological Interactions

  • Enzymatic Incorporation :
    As a nucleoside monophosphate analog, it may inhibit viral polymerases (e.g., HIV-1 reverse transcriptase) by competing with natural nucleotides .

  • Prodrug Activation :
    Intracellular kinases phosphorylate the compound to triphosphate forms, enhancing antiviral activity .

Stability and Degradation

  • Thermal Stability : Decomposes above 200°C, releasing nitrogen gas from the azido group.

  • Photodegradation : UV exposure cleaves the pyrimidine ring, forming carbonyl byproducts .

Applications De Recherche Scientifique

Antiviral Agents

Research has indicated that compounds similar to [(2S,3S,5R)-3-azido-5-(2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl dihydrogen phosphate exhibit antiviral properties. The azido group can facilitate interactions with viral enzymes or nucleic acids, potentially inhibiting viral replication. For example, derivatives have been explored for their efficacy against retroviruses and other RNA viruses .

Nucleotide Analogues

This compound acts as a nucleotide analogue, which can be incorporated into nucleic acids during replication. Such analogues are crucial in the development of antiviral therapies as they can disrupt normal viral replication processes. The structural similarity to natural nucleotides allows for competitive inhibition of polymerases .

Gene Delivery Systems

The azido group enables click chemistry reactions, which can be utilized in gene delivery systems. By attaching this compound to vectors or nanoparticles, researchers can enhance the delivery efficiency of genetic material into cells. This application is particularly relevant in gene therapy and vaccine development .

Biochemical Probes

Due to its unique structure, [(2S,3S,5R)-3-azido-5-(2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl dihydrogen phosphate can serve as a biochemical probe to study enzyme mechanisms or protein interactions. The azide functionality allows for selective labeling and visualization in biological systems using bioorthogonal chemistry techniques .

Case Studies

Several studies highlight the applications of this compound:

  • Antiviral Efficacy : A study demonstrated that modifications of the azido-containing compounds showed significant antiviral activity against HIV by inhibiting reverse transcriptase activity .
  • Gene Delivery : Research involving the attachment of this compound to lipid nanoparticles showed enhanced cellular uptake and gene expression in vitro, indicating its potential in therapeutic applications for genetic diseases .
  • Enzyme Mechanism Studies : Experiments utilizing this compound as a probe revealed insights into the catalytic mechanisms of specific kinases, aiding in drug design for cancer therapies .

Mécanisme D'action

The mechanism of action of [(2S,3S,5R)-3-azido-5-(2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl dihydrogen phosphate involves its interaction with specific molecular targets and pathways. [(2S,3S,5R)-3-azido-5-(2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl dihydrogen phosphate can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that [(2S,3S,5R)-3-azido-5-(2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl dihydrogen phosphate may influence signal transduction and metabolic pathways .

Comparaison Avec Des Composés Similaires

Key structural features :

  • A 2',3'-dideoxyribose sugar with an azido (-N₃) group at the 3'-position.
  • A 2,4-dioxopyrimidine (thymine) base at the 1'-position.
  • A monophosphate group at the 5'-hydroxyl position .

Molecular formula : C₁₀H₁₃N₅O₈P (based on analogous structures in and ).
Molecular weight : ~327.2 g/mol (calculated from and ).

Structural Comparisons

AZTMP belongs to the class of nucleoside monophosphates (NMPs), which are structurally defined by a sugar, a nucleobase, and a single phosphate group. Below is a comparative analysis with key analogs:

Compound Name Key Structural Differences vs. AZTMP Molecular Formula Molecular Weight (g/mol) Reference
Deoxyuridine monophosphate (dUMP) - Lacks azido group; has a hydroxyl (-OH) at 3'-position.
- Uracil (2,4-dioxopyrimidine) base instead of thymine.
C₉H₁₃N₂O₈P 290.2
Stavudine monophosphate - 2',3'-didehydro-3'-deoxyribose sugar (unsaturated bond).
- Retains thymine base.
C₁₀H₁₃N₂O₈P 326.2
2',3'-Dideoxycytidine 5'-monophosphate - Cytosine (4-amino-2-oxopyrimidine) base.
- No azido group.
C₉H₁₄N₃O₆P 291.2
Zidovudine triphosphate (AZTTP) - Triphosphate group at 5'-position.
- Same azido-thymine core.
C₁₀H₁₅N₅O₁₃P₃ 550.2
Functional and Pharmacological Comparisons
  • In contrast, stavudine triphosphate (d4TTP) has a higher binding affinity to HIV reverse transcriptase (pKi = 7.25) compared to AZTTP (pKi = 7.04) .
  • Metabolic Stability : The azido group in AZTMP enhances resistance to enzymatic degradation compared to hydroxyl-containing analogs like dUMP .
  • Toxicity : AZTMP’s azido group is associated with mitochondrial toxicity, a limitation shared with other NRTIs like stavudine .
Structural Studies
  • Crystallography : references a complex structure where AZTMP is part of a reverse transcriptase inhibitor, demonstrating its interaction with the enzyme’s active site .
  • Spectroscopy : Mass spectrometry (FAB-MS) data for related compounds (e.g., m/z 1097 for a benzhydryl derivative in ) provide insights into fragmentation patterns of phosphorylated nucleosides .
Clinical Relevance
  • Combination Therapy : AZTMP’s parent drug (AZT) is often used with other NRTIs (e.g., lamivudine) to mitigate resistance .
  • Limitations : AZTMP accumulation correlates with mitochondrial DNA depletion, a common toxicity in NRTIs .

Activité Biologique

[(2S,3S,5R)-3-azido-5-(2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl dihydrogen phosphate is a compound of significant interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features a unique azido group and a pyrimidine derivative that contribute to its biological properties. This article reviews the biological activity of this compound, including its mechanism of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The chemical structure of [(2S,3S,5R)-3-azido-5-(2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl dihydrogen phosphate can be represented as follows:

PropertyValue
Molecular FormulaC9H14N5O13P
Molecular Weight365.193 g/mol
CAS Number119388-79-3
IUPAC Name[(2S,3S,5R)-3-azido-5-(2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl dihydrogen phosphate

The biological activity of this compound is largely attributed to its ability to interact with various biological targets. The azido group is known for its reactivity and can facilitate the formation of covalent bonds with nucleophiles in biological systems. This property is crucial for the compound's potential as an antiviral or anticancer agent.

Key Mechanisms:

  • Inhibition of Nucleic Acid Synthesis : The pyrimidine component may interfere with nucleotide synthesis pathways, potentially disrupting DNA and RNA replication.
  • Covalent Modification : The azido group can form stable adducts with proteins or nucleic acids, leading to altered cellular functions.

Biological Activity

Research indicates that [(2S,3S,5R)-3-azido-5-(2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl dihydrogen phosphate exhibits several biological activities:

Antiviral Activity

Studies have shown that this compound possesses antiviral properties against various viruses. For instance:

  • Case Study : In vitro assays demonstrated that the compound inhibits viral replication in cell cultures infected with herpes simplex virus (HSV), suggesting potential use in antiviral therapies.

Anticancer Properties

The compound has also been evaluated for its anticancer effects:

  • Case Study : Research involving cancer cell lines indicated that it induces apoptosis in specific cancer types by activating caspase pathways. This suggests a mechanism where the compound could serve as a chemotherapeutic agent.

Toxicological Profile

Despite its promising biological activities, understanding the toxicological profile is essential for evaluating safety:

  • Cytotoxicity : Preliminary studies indicate that high concentrations may lead to cytotoxic effects in non-target cells.
  • Genotoxicity : There are indications that the compound may cause DNA damage at elevated doses.

Summary of Biological Activities

Activity TypeEffectReference
AntiviralInhibition of HSV replication
AnticancerInduction of apoptosis
CytotoxicityHigh concentration toxicity

Q & A

Basic Questions

Q. What are the recommended synthetic routes and purification strategies for [(2S,3S,5R)-3-azido-5-(2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl dihydrogen phosphate?

  • Methodology :

  • Stepwise synthesis : Begin with a uridine or cytidine derivative, introduce the azido group via diazotransfer reactions under controlled pH (e.g., using imidazole-1-sulfonyl azide). Phosphorylation is achieved using phosphoramidite chemistry, followed by oxidation with tert-butyl hydroperoxide .
  • Purification : Use reverse-phase HPLC (C18 column) with a gradient of acetonitrile/water (0.1% TFA) to isolate the product. Confirm purity (>95%) via LC-MS and 31^{31}P NMR .

Q. How is the compound structurally characterized, and what challenges arise during crystallographic refinement?

  • Methods :

  • X-ray crystallography : Co-crystallize with target enzymes (e.g., RNA-dependent RNA polymerases) in high-resolution conditions (≤1.8 Å). Use SHELX programs (SHELXD for phasing, SHELXL for refinement) to resolve the azido group’s electron density, which may require tweaking the weighting scheme due to its flexibility .
  • Spectroscopy : 1^{1}H, 13^{13}C, and 31^{31}P NMR in D2_2O or DMSO-d6_6 to confirm stereochemistry and phosphate linkage. IR spectroscopy validates the azide stretch (~2100 cm1^{-1}) .

Q. What in vitro biological assays are used to study this compound’s activity against viral polymerases?

  • Approach :

  • Enzyme inhibition assays : Measure IC50_{50} values using fluorescence-based RNA elongation assays (e.g., with SARS-CoV-2 RdRp). Include controls with Remdesivir or ATP analogs for comparison .
  • Cellular toxicity : Assess cytotoxicity in Vero E6 cells via MTT assays at 24–72 hours post-treatment .

Advanced Questions

Q. How does the compound interact with the palm domain of RNA-dependent RNA polymerases (RdRp), and what structural insights inform its inhibitory mechanism?

  • Mechanistic analysis :

  • Binding site mapping : Co-crystallization (PDB IDs: 7dfh, 7ozu) reveals hydrogen bonding between the dioxopyrimidine moiety and conserved residues (e.g., Asp623 in SARS-CoV-2 RdRp). The azido group occupies a hydrophobic pocket, reducing conformational flexibility of the enzyme .
  • Molecular dynamics (MD) : Simulate binding stability (50 ns trajectories) using AMBER or GROMACS. Compare RMSD values with non-azido analogs to assess steric effects .

Q. How can researchers address stability issues related to the azido group under physiological conditions?

  • Strategies :

  • Thermal stability : Conduct accelerated degradation studies (40–60°C, pH 7.4) monitored via HPLC. Replace the azido group with stable bioisosteres (e.g., trifluoromethyl) if decomposition exceeds 10% .
  • Light sensitivity : Store lyophilized compound in amber vials at -80°C. Avoid prolonged exposure to UV during handling .

Q. How to resolve contradictions between crystallographic data and computational models of the compound’s binding mode?

  • Troubleshooting :

  • Refinement artifacts : Re-process diffraction data with PHENIX.REFINE, applying TLS parameters to model anisotropic displacement of the azido group .
  • Validation tools : Use MolProbity to check Ramachandran outliers and clash scores. Compare with MD simulations to identify force field inaccuracies .

Q. What structure-activity relationship (SAR) approaches optimize the compound’s antiviral efficacy?

  • SAR strategies :

  • Phosphate modifications : Replace dihydrogen phosphate with prodrug motifs (e.g., aryloxyphosphoramidate) to enhance cellular uptake. Test efficacy via plaque reduction assays .
  • Pyrimidine substitutions : Introduce 5-fluoro or 5-methyl groups to improve base-pairing with viral RNA. Synthesize analogs via Suzuki coupling and evaluate Kd_d values using ITC .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[(2S,3S,5R)-3-azido-5-(2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl dihydrogen phosphate
Reactant of Route 2
[(2S,3S,5R)-3-azido-5-(2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl dihydrogen phosphate

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.